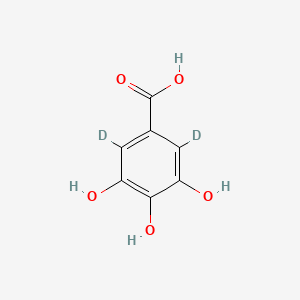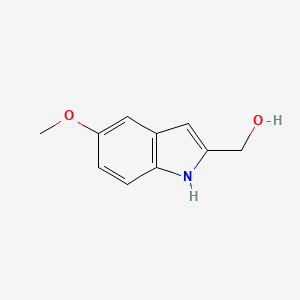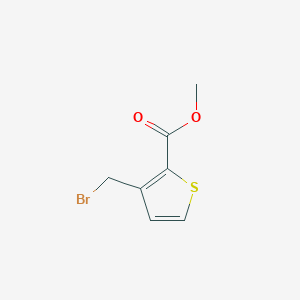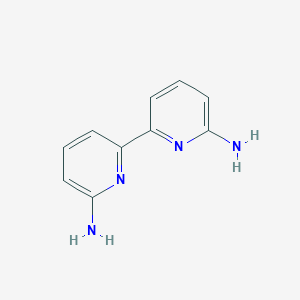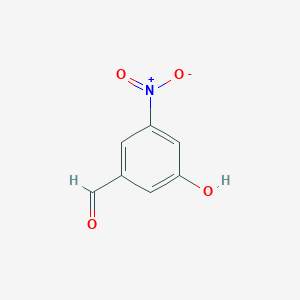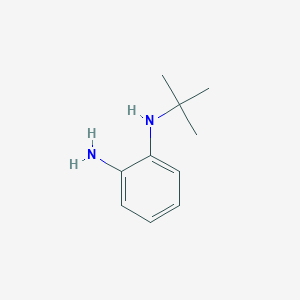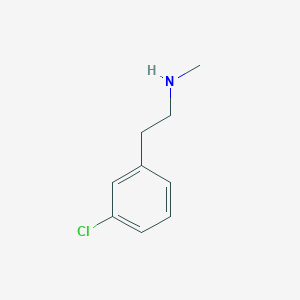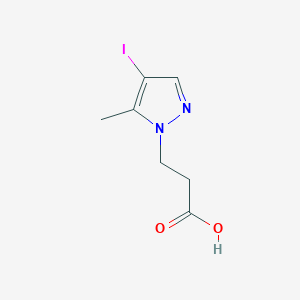
(4-Fluorophenyl)(pyridin-4-yl)methanone
Vue d'ensemble
Description
“(4-Fluorophenyl)(pyridin-4-yl)methanone” belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .
Synthesis Analysis
The synthesis of “(4-Fluorophenyl)(pyridin-4-yl)methanone” involves a series of steps. The process begins with a stirred and cooled solution of 4-pyridinecarbonyl chloride hydrochloride in fluorobenzene. Aluminum chloride is added portionwise, and the mixture is slowly heated to reflux and stirred for 6 hours. The reaction mixture is then cooled, poured onto crushed ice, and acidified with a hydrochloric acid solution.Molecular Structure Analysis
The molecular formula of “(4-Fluorophenyl)(pyridin-4-yl)methanone” is C12H8FNO . It has a molecular weight of 201.2 g/mol .Applications De Recherche Scientifique
Drug Discovery and Development
(4-Fluorophenyl)(pyridin-4-yl)methanone: is an experimental compound with potential applications in drug discovery . Its structure allows it to interact with various biological targets, which can be exploited to develop new therapeutic agents. For instance, its interaction with Leukotriene A-4 hydrolase suggests a role in anti-inflammatory drug development .
Pharmacological Research
In pharmacology, this compound’s ability to bind with specific enzymes could be used to build, train, and validate predictive machine-learning models for drug efficacy and safety . This can significantly improve decision support and research outcomes in the development of new medications.
Chemical Taxonomy
The chemical structure of (4-Fluorophenyl)(pyridin-4-yl)methanone places it within the class of aryl-phenylketones . Research in chemical taxonomy can provide insights into the properties and reactivity of this class, leading to the discovery of novel compounds with similar or enhanced effects.
Antimicrobial Research
Some derivatives of this compound have shown antimicrobial potential, which could be further explored to develop new antibiotics or antiseptic agents .
Enzyme Inhibition
Research into the inhibitory effects of (4-Fluorophenyl)(pyridin-4-yl)methanone on specific enzymes could lead to the development of novel inhibitors that can be used to treat various diseases .
Mécanisme D'action
Target of Action
The primary target of (4-Fluorophenyl)(pyridin-4-yl)methanone is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory and allergic responses .
Mode of Action
It is likely that the compound interacts with the enzyme, potentially inhibiting its activity and thereby affecting the production of leukotrienes .
Propriétés
IUPAC Name |
(4-fluorophenyl)-pyridin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRWBYGUMQEFFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427471 | |
| Record name | 4-(4-Fluorobenzoyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41538-36-7 | |
| Record name | 4-(4-Fluorobenzoyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-fluorobenzoyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



